4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid
Overview
Description
4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid is a heterocyclic compound that features a unique fusion of thiazine and benzimidazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural complexity .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which are structurally similar, have been found to have diverse therapeutic applications .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to impact a variety of biochemical pathways .
Result of Action
Benzimidazole derivatives are known to have various pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid typically involves the cyclization of 2-mercaptobenzimidazole with appropriate ketones. One common method includes the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), followed by cyclization using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄
Substitution: Halogenated reagents, typically under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Thiazolo[3,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds also feature fused heterocyclic rings and exhibit comparable chemical properties.
Uniqueness: 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid stands out due to its specific fusion of thiazine and benzimidazole rings, which imparts unique electronic and steric properties. These characteristics contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-9-5-8(10(15)16)17-11-12-6-3-1-2-4-7(6)13(9)11/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOQQYGWKOPJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(S3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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